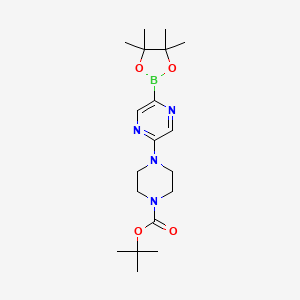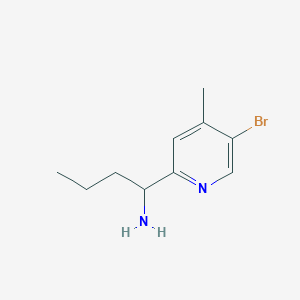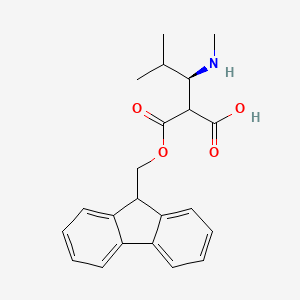
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Vorbereitungsmethoden
The synthesis of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the iodination of the corresponding isoindole derivative. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetic acid or methanol .
Analyse Chemischer Reaktionen
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents like m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Ethyl 3-chloro-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate:
Eigenschaften
Molekularformel |
C11H14INO2 |
|---|---|
Molekulargewicht |
319.14 g/mol |
IUPAC-Name |
ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C11H14INO2/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(12)13-9/h13H,2-6H2,1H3 |
InChI-Schlüssel |
KWVSJOVJZLMWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2CCCCC2=C(N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)
![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)


![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)

![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)


